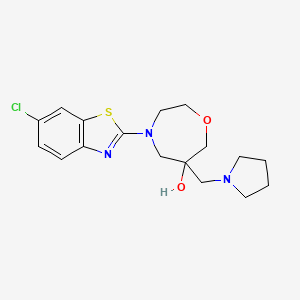

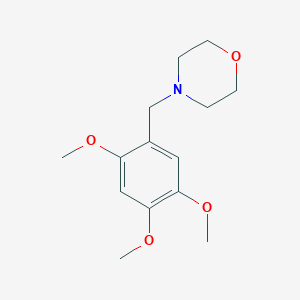

![molecular formula C17H12ClNOS B5521929 1-[(3-氯-1-苯并噻吩-2-基)羰基]吲哚](/img/structure/B5521929.png)

1-[(3-氯-1-苯并噻吩-2-基)羰基]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related indolo[2,3-b]quinolines and benzothieno[2,3-b]quinolines involves employing o-alkynylisocyanobenzenes derived from o-alkynylformamide derivatives. This process leverages a chloride ion-triggered 6-endo cyclization, followed by a cascade cyclization with nitrogen or sulfur atoms, yielding the compounds in moderate to excellent yields (Khaikate et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline and its derivatives can be elucidated using various spectroscopic techniques. For instance, compounds related to this structure have been characterized by single crystal X-ray diffraction, demonstrating the effectiveness of such methods in confirming molecular geometry and arrangement (Geetha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline derivatives can include enantioselective chlorocyclization, leading to the formation of fused indolines with significant enantioselectivity. Such reactions are catalyzed by (DHQD)2PHAL, highlighting the compound's reactivity and potential in asymmetric synthesis (Yin & You, 2014).

Physical Properties Analysis

The physical properties of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline derivatives, such as solubility, melting point, and crystal structure, can be analyzed through empirical studies. These properties are crucial for understanding the compound's behavior in different solvents and conditions, which is vital for its application in organic synthesis and pharmaceutical sciences.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, define the scope of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline's applications. Studies like those conducted by Zhao et al. (2018), which explore cascade synthesis under oxidative conditions, provide insight into the compound's versatility and potential for creating biologically relevant derivatives (Zhao et al., 2018).

科学研究应用

苯并稠合和杂环化合物的合成

新型的三碳合成子,包括与“1-[(3-氯-1-苯并噻吩-2-基)羰基]吲哚”相关的结构,已被用于苯并噻唑、吡啶并[1,2-a]吲哚、苯乙烯基取代的吲哚啉和咪唑并[1,2-a]吡啶的高效合成。这些途径代表了一种通用的高效杂环化方法,其次是苯并稠合或芳基乙烯基药效团的连接 (Katritzky 等,2000)。

稠合吲哚啉的构建

已实现吲哚-3-基-苯甲酰胺的不对称氯环化,以构建稠合吲哚啉,其中包含连续的季碳中心和叔碳中心,产率高,对映选择性优异。该方法为创建复杂的吲哚啉结构提供了一条新途径 (秦寅与 S. You,2014)。

吲哚啉和吲哚的分子内环加成

炔酰胺与共轭炔烯的分子内[4 + 2]环加成反应得到取代的吲哚啉,进一步氧化可以得到相应的吲哚。该过程展示了吲哚啉衍生物在获得各种杂环骨架方面的多功能性 (J. R. Dunetz 与 R. Danheiser,2005)。

新型合成方法

已经使用衍生自邻炔基甲酰胺衍生物的邻炔基异氰基苯衍生物开发了吲哚并[2,3-b]喹啉和苯并噻吩并[2,3-b]喹啉的新型合成方法。该方法涉及氯离子触发的 6-内环化,导致级联过程,以中等到优异的产率提供相应的杂环化合物 (O. Khaikate 等,2019)。

吲哚合成分类

已经提出了一种全面的吲哚合成分类框架,说明了吲哚核在有机化学和药物科学中的重要性。这种分类有助于简化构建吲哚的合成策略,吲哚是许多生物活性化合物中的核心结构 (D. Taber 与 Pavan K. Tirunahari,2011)。

属性

IUPAC Name |

(3-chloro-1-benzothiophen-2-yl)-(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNOS/c18-15-12-6-2-4-8-14(12)21-16(15)17(20)19-10-9-11-5-1-3-7-13(11)19/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEFBEZHKBNYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5521883.png)

![1-isopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B5521892.png)

![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5521900.png)

![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)

![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)

![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)

![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)